Acalisib

Catalog No.
S548988
CAS No.
870281-34-8
M.F
C21H16FN7O
M. Wt
401.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acalisib

CAS Number

870281-34-8

Product Name

Acalisib

IUPAC Name

6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one

Molecular Formula

C21H16FN7O

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1

InChI Key

DOCINCLJNAXZQF-LBPRGKRZSA-N

SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

GS-9820; GS9820; GS 9820; CAL120; CAL 120; CAL-120; Acalisib.

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Description

The exact mass of the compound Acalisib is 401.14004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acalisib is a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), an enzyme involved in cell growth and survival signaling pathways []. It was discovered and developed by Gilead Sciences []. PI3Kδ inhibitors are being explored for their potential to target cancers with dysregulated PI3Kδ activity [].


Molecular Structure Analysis

Acalisib possesses a pyrazolo[1,5-a]pyrimidine core structure, which is crucial for its inhibitory activity on PI3Kδ []. The specific arrangement of substituent groups on this core structure contributes to its selectivity towards PI3Kδ compared to other PI3K isoforms [].


Physical And Chemical Properties Analysis

Acalisib exists as a white to off-white crystalline powder []. Public information on specific physical properties like melting point, boiling point, and solubility is limited.

Acalisib acts by competitively binding to the ATP-binding pocket of PI3Kδ, thereby inhibiting its enzymatic activity []. This disrupts the PI3Kδ signaling pathway, leading to decreased cell proliferation and survival in cancer cells [].

Acalisib is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K), specifically targeting the delta isoform (PI3Kδ). PI3Kδ is a signaling molecule involved in various cellular processes, including cell growth, survival, and proliferation. By inhibiting PI3Kδ, Acalisib disrupts these processes in cancer cells, potentially leading to cell death or growth arrest [].

Preclinical Studies:

Acalisib has been evaluated in various preclinical studies using cancer cell lines and animal models. These studies have shown that Acalisib can inhibit the growth and survival of cancer cells, particularly those with mutations in the PI3K pathway [, ]. Additionally, Acalisib has been shown to synergize with other chemotherapeutic agents, potentially improving their efficacy [].

Clinical Trials:

Acalisib has been investigated in clinical trials for various hematological malignancies, including chronic lymphocytic leukemia (CLL) and marginal zone lymphoma (MZL) []. These trials have demonstrated promising results, with Acalisib showing efficacy and acceptable tolerability profiles.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

401.14004

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OVW60IDW1D

Pharmacology

Acalisib is an inhibitor of the beta and delta isoforms of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K) with potential immunomodulating and antineoplastic activities. Acalisib inhibits the activity of PI3K, thereby preventing the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which decreases tumor cell proliferation and induces cell death. PI3K-mediated signaling is often dysregulated in cancer cells; the targeted inhibition of PI3K is designed to preserve PI3K signaling in normal, non-neoplastic cells.

Other CAS

870281-34-8

Wikipedia

Acalisib

Dates

Modify: 2023-08-15
1: Shugg RP, Thomson A, Tanabe N, Kashishian A, Steiner BH, Puri KD, Pereverzev A, Lannutti BJ, Jirik FR, Dixon SJ, Sims SM. Effects of isoform-selective phosphatidylinositol 3-kinase inhibitors on osteoclasts: actions on cytoskeletal organization, survival, and resorption. J Biol Chem. 2013 Dec 6;288(49):35346-57. doi: 10.1074/jbc.M113.507525. Epub 2013 Oct 16. PubMed PMID: 24133210; PubMed Central PMCID: PMC3853283

Explore Compound Types